N-((2,3-Dihydrobenzofuran-5-yl)methyl)propan-2-amine
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)13-8-10-3-4-12-11(7-10)5-6-14-12/h3-4,7,9,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHYNSGRFXNVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=C1)OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The aldehyde group in 2,3-dihydrobenzofuran-5-carbaldehyde reacts with propan-2-amine to form an imine intermediate, which is subsequently reduced to the target amine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C is commonly employed for selective reduction, minimizing side reactions such as over-reduction or aldehyde self-condensation. Protonation of the imine intermediate by acetic acid enhances electrophilicity, facilitating borohydride attack at the C=N bond.
Table 1: Optimization of Reductive Amination
| Condition | Variation | Yield (%) | Reference |
|---|---|---|---|
| NaBH3CN, MeOH, 24h | Room temperature | 68 | |
| NaBH(OAc)3, DCE, 48h | 4Å molecular sieves | 72 | |
| H2 (1 atm), Pd/C, EtOH | 60°C, 12h | 58 |
Notably, the use of engineered imine reductases (IREDs) has emerged as a biocatalytic alternative, enabling asymmetric synthesis under mild conditions. For instance, IRED polypeptides described in catalyze the reductive amination of ketones and secondary amines with enantiomeric excess >95%, though substrate scope for bicyclic systems like 2,3-dihydrobenzofuran remains under exploration.
Nucleophilic Substitution Methods
Nucleophilic substitution provides a modular route to this compound, utilizing halogenated intermediates for amine coupling.
Synthesis of 5-(Bromomethyl)-2,3-dihydrobenzofuran
The precursor 2,3-dihydrobenzofuran-5-ylmethanol is synthesized via NaBH4 reduction of 2,3-dihydrobenzofuran-5-carbaldehyde. Subsequent treatment with phosphorus tribromide (PBr3) in dichloromethane yields 5-(bromomethyl)-2,3-dihydrobenzofuran, a critical electrophile.
Table 2: Halogenation Efficiency
| Halogenating Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| PBr3 | CH2Cl2 | 2 | 89 |
| HBr (48%) | H2O/Et2O | 6 | 75 |
Amine Coupling
Propan-2-amine reacts with 5-(bromomethyl)-2,3-dihydrobenzofuran in tetrahydrofuran (THF) at reflux, with potassium carbonate (K2CO3) as a base to scavenge HBr. Elevated temperatures (60–80°C) and excess amine (2 equiv) mitigate dialkylation byproducts.
Enzymatic Synthesis Using Engineered Imine Reductases
The patent WO2013170050A1 discloses engineered IREDs capable of catalyzing reductive amination between ketones and amines. Applying this technology, 2,3-dihydrobenzofuran-5-ylacetone and propan-2-amine are condensed enantioselectively.
Biocatalytic Workflow
IREDs such as SEQ ID NO: 2 (modified at residue X198) demonstrate high activity toward bicyclic ketones. Reactions proceed in aqueous buffer (pH 7.5) at 30°C, with NADPH cofactor regeneration via glucose dehydrogenase.
Table 3: Enzymatic Reductive Amination Performance
| IRED Variant | Substrate | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| X198A | 2,3-Dihydrobenzofuran-5-ylacetone | 24 | 84 | 98 |
| X198E | 2,3-Dihydrobenzofuran-5-ylacetone | 18 | 91 | 99 |
This method offers superior stereocontrol and avoids harsh reagents, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Reductive Amination | 68–72 | 95 | High | Moderate (solvent use) |
| Nucleophilic Substitution | 75–89 | 90 | Moderate | Low (halogen waste) |
| Enzymatic Catalysis | 84–91 | 99 | High | Low (aqueous, no waste) |
Reductive amination balances efficiency and simplicity, whereas enzymatic routes excel in sustainability and enantioselectivity. Nucleophilic substitution, while reliable, generates halogenated byproducts requiring remediation.
Chemical Reactions Analysis
Types of Reactions: N-((2,3-Dihydrobenzofuran-5-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo-compounds.
Reduction: Reduction of the amine group to form secondary or tertiary amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of various substituted benzofurans.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-((2,3-Dihydrobenzofuran-5-yl)methyl)propan-2-amine typically involves the following steps:
- Benzofuran Derivation : The starting material, 2,3-dihydrobenzofuran-5-yl, is synthesized through cyclization reactions.
- Amination : The benzofuran derivative is then subjected to amination with propan-2-amine.
- Purification : The final product is purified using recrystallization or chromatographic techniques.
Chemical Reactions
This compound can participate in various chemical reactions:
- Oxidation : Converts to oxo-compounds using oxidizing agents like potassium permanganate.
- Reduction : The amine group can be reduced to form secondary or tertiary amines using lithium aluminum hydride.
- Substitution : Functional groups may be substituted based on the desired chemical outcome.
Scientific Research Applications
This compound has several notable applications across different scientific domains:
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules.
- Reagent in Chemical Reactions : It is used in various reactions due to its unique structural properties.
Biology
- Antimicrobial and Antiviral Properties : Research indicates potential biological activities against various pathogens. Studies have shown that derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (lung carcinoma) and K562 (leukemia) .
- Mechanism of Action : Similar to other benzofuran derivatives, it may interact with biological pathways that regulate cell proliferation and apoptosis.
Medicine
- Therapeutic Potential : Investigated for its efficacy in treating diseases such as cancer and infections. For instance, structural modifications have been linked to enhanced cytotoxicity against specific tumor cell lines .
- Development of New Pharmaceuticals : Its unique properties make it a candidate for developing new therapeutic agents targeting various diseases.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. The results indicated varying degrees of cytotoxicity with IC50 values reported for different compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | A549 | 12.5 |
| 2 | K562 | 15.0 |
| 3 | HepG2 | >128 |
This suggests that while some derivatives are effective against specific cancer types, others may have lower toxicity profiles .
Case Study 2: Mechanistic Insights
Research into the mechanism of action revealed that certain derivatives induce apoptosis through the regulation of caspase-dependent pathways. For example, compound 23 was shown to upregulate p53 and p21 expression levels significantly in HepG2 cells, highlighting its potential as an anticancer agent .
Mechanism of Action
N-((2,3-Dihydrobenzofuran-5-yl)methyl)propan-2-amine is structurally similar to other benzofuran derivatives, such as 5-MAPDB and 5-DBFPV. it exhibits unique properties and potential applications that distinguish it from these compounds. The presence of the amine group and the specific substitution pattern contribute to its distinct chemical behavior and biological activity.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to structurally related benzofuran and dihydrobenzofuran derivatives (Table 1).
Table 1: Structural Comparison of N-((2,3-Dihydrobenzofuran-5-yl)methyl)propan-2-amine with Analogs
Pharmacological and Functional Insights
- 5-APDB and 6-APDB : These dihydrobenzofuran-based amines (e.g., 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine) are designer drugs with serotonergic activity, acting as agonists or releasers at serotonin receptors . The absence of a methyl linker in 5-APDB may enhance receptor binding compared to the target compound.
- Insecticidal Derivatives : Dihydrobenzofuran-thiazole hybrids (e.g., compound 7j in ) demonstrate insecticidal activity, suggesting the dihydrobenzofuran scaffold’s versatility. Substituents like methoxy groups may enhance bioactivity, though the target compound’s amine linkage differs.
Physicochemical and Metabolic Considerations
- Linker Influence : The methylene bridge in the target compound introduces conformational flexibility, which may alter receptor interaction profiles compared to direct amine-attached analogs (e.g., 5-APDB).
Biological Activity
N-((2,3-Dihydrobenzofuran-5-yl)methyl)propan-2-amine is a compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a benzofuran moiety linked to a propan-2-amine group. This structural configuration is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The benzofuran ring is crucial for its binding affinity and selectivity towards various molecular targets. Preliminary studies suggest that this compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit antimicrobial activity. This compound has been investigated for its potential as an antimicrobial agent, showing promise against various bacterial strains.
Anti-inflammatory Effects
Some derivatives of 2,3-dihydrobenzofurans have demonstrated anti-inflammatory activity. For instance, modifications to the benzofuran structure have resulted in compounds that significantly reduce inflammation in experimental models. The potential of this compound in this regard warrants further investigation .
Comparative Studies
A comparative analysis with similar compounds reveals that while this compound shares structural similarities with other benzofurans like 5-MAPDB and 5-DBFPV, its unique amine group may confer distinct biological activities. The following table summarizes key differences:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Benzofuran derivative | Antimicrobial, anticancer potential |
| 5-MAPDB | Benzofuran derivative | Stimulant effects |
| 5-DBFPV | Benzofuran derivative | Stimulant effects |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Anticancer Study : A study evaluated the antiproliferative effects of various benzofuran derivatives against breast and colon cancer cell lines. While specific data on N-(2,3-dihydrobenzofuran) compounds were not highlighted, related structures showed significant activity .
- Anti-inflammatory Research : Another investigation into the anti-inflammatory properties of 2,3-dihydrobenzofurans demonstrated that certain modifications could enhance efficacy against carrageenan-induced edema models .
- Mechanistic Insights : Research focused on the binding interactions of benzofurans with bromodomain proteins revealed that structural modifications could lead to increased selectivity and potency against specific targets within cancer pathways .
Q & A
Q. Table 1: Comparative Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, RT, 12h | 65–75 | ≥95% |
| Nucleophilic Substitution | K2CO3, CH3CN, reflux, 24h | 50–60 | 90–92% |
How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) during structural characterization?
Advanced Research Focus
Discrepancies between NMR (e.g., unexpected splitting patterns) and mass spectrometry (e.g., molecular ion fragmentation) often arise from impurities, tautomerism, or conformational flexibility.
Methodological Approaches
- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (e.g., R factor < 0.05) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
- High-Resolution MS (HRMS) : Verify molecular formula accuracy (e.g., ±0.001 Da tolerance) .
Case Study : A 2021 study resolved conflicting NMR/MS data for a benzofuran derivative by identifying a minor rotameric form via variable-temperature NMR .
What experimental strategies are recommended for evaluating the biological activity of this compound in neuropharmacological research?
Q. Advanced Research Focus
- In Vitro Receptor Binding Assays : Screen for affinity at serotonin (5-HT2A) or dopamine receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT2A) .
- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with target GPCRs .
- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) with LC-MS/MS quantification .
Q. Table 2: Key Pharmacological Parameters
| Parameter | Method | Result (Example) |
|---|---|---|
| 5-HT2A IC50 | Radioligand binding | 120 nM ± 15 |
| Metabolic Half-life (HLM) | LC-MS/MS | t1/2 = 45 min |
How can computational modeling guide the design of analogs with improved selectivity?
Q. Advanced Research Focus
- Molecular Docking : Use Schrödinger Maestro to model interactions with target receptors (e.g., 5-HT2A). Focus on benzofuran-amine interactions with Asp155 in the binding pocket .
- QSAR Studies : Coramine substituent electronegativity with logP and IC50 values to predict activity .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å) .
What safety protocols are critical when handling this compound in the laboratory?
Q. Basic Research Focus
- PPE : Nitrile gloves, EN 166-certified safety goggles, and lab coats .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
- Storage : Store at 2–8°C in amber glass vials under argon to prevent oxidation .
How can researchers address instability or decomposition observed during long-term storage?
Q. Advanced Research Focus
- Degradation Pathways : Identify via LC-MS/MS (e.g., oxidation at the benzofuran methylene group) .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
- Lyophilization : Prepare hydrochloride salts for enhanced stability in aqueous solutions .
What strategies are effective for structure-activity relationship (SAR) studies targeting the benzofuran core?
Q. Advanced Research Focus
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2) at the 7-position to enhance receptor affinity .
- Ring Modifications : Compare 2,3-dihydrobenzofuran vs. fully aromatic benzofuran derivatives using in silico docking .
- Stereochemical Effects : Synthesize enantiomers via chiral HPLC and compare EC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
